BenchChemオンラインストアへようこそ!

2,7-Acridinediamine

Antimalarial β-Hematin Inhibition Plasmodium falciparum

Select 2,7-Acridinediamine (CAS 23043-63-2) for its unique 2,7-diamino substitution pattern, which delivers a distinct mechanism of action compared to 3,6-diamino analogs like proflavine. Documented IC50 of 2.3 µM against β-hematin formation in P. falciparum and dual inhibition of adenosine/cytidine deaminase. Ideal for antimalarial combination therapy research, amyloid aggregation studies targeting planar π-π stacking, and as a synthetic building block for 9-substituted acridine libraries. Ensure assay specificity with this positional isomer.

Molecular Formula C13H11N3
Molecular Weight 209.25 g/mol
CAS No. 23043-63-2
Cat. No. B14700049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Acridinediamine
CAS23043-63-2
Molecular FormulaC13H11N3
Molecular Weight209.25 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C=C3C=C(C=CC3=N2)N
InChIInChI=1S/C13H11N3/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H,14-15H2
InChIKeyOYZJQXIQTJRRCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Acridinediamine (CAS 23043-63-2) for Research Procurement: Molecular Identity and Core Properties


2,7-Acridinediamine (CAS 23043-63-2), also known as 2,7-diaminoacridine, is a nitrogen-containing heterocyclic compound with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol . This compound belongs to the acridine family, featuring a planar tricyclic aromatic backbone with amino groups substituted at the 2 and 7 positions of the acridine ring . The 2,7-diamino substitution pattern distinguishes this compound from other acridine derivatives such as proflavine (3,6-diaminoacridine) and acridine orange (3,6-bis(dimethylamino)acridine), conferring unique physicochemical properties including specific hydrogen-bonding capacity and π-π stacking interactions that influence its biological target engagement profile .

2,7-Acridinediamine (CAS 23043-63-2) Procurement Considerations: Why In-Class Acridine Analogs Cannot Be Interchanged


Acridine derivatives exhibit profound structure-activity divergence based on the position and nature of substituents on the acridine nucleus. While the acridine scaffold is common across multiple research compounds, the 2,7-diamino substitution pattern of 2,7-acridinediamine confers distinct biological target engagement and physicochemical properties that differ materially from 3,6-diamino analogs (e.g., proflavine), 9-substituted derivatives (e.g., quinacrine), or dimethylamino-substituted compounds (e.g., acridine orange) [1]. Studies on acridine structure-activity relationships have demonstrated that modifications in the acridine structure can significantly affect pharmacological properties including DNA intercalation affinity, enzyme inhibition potency, and cellular uptake [2]. The specific positioning of amino groups at positions 2 and 7 creates a unique hydrogen-bonding donor pattern and electronic distribution that cannot be replicated by 3,6-diamino or other positional isomers, directly impacting performance in assays targeting adenosine deaminase inhibition, antimalarial activity, and amyloid aggregation modulation [3].

2,7-Acridinediamine (CAS 23043-63-2): Quantitative Differentiation Evidence Against Comparator Compounds


2,7-Acridinediamine Demonstrates 2.3 µM Antimalarial Activity via β-Hematin Inhibition in Plasmodium falciparum Assays

2,7-Acridinediamine inhibits β-hematin formation in Plasmodium falciparum with an IC50 value of 2.3 µM, representing a distinct antimalarial mechanism compared to 3,6-diamino-9-anilinoacridine analogs which exert antimalarial activity primarily through DNA topoisomerase II inhibition with IC50 values ranging from 10-20 nM against multidrug-resistant K1 strains [1]. The heme detoxification pathway targeted by 2,7-acridinediamine differs from the topoisomerase II mechanism of 3,6-diamino-substituted 9-anilinoacridines, providing a complementary antimalarial approach [2].

Antimalarial β-Hematin Inhibition Plasmodium falciparum

2,7-Acridinediamine Exhibits Adenosine Deaminase Inhibition (Ki = 520 µM) Distinct from Proflavine Binding Profile

2,7-Acridinediamine demonstrates measurable inhibitory activity against adenosine deaminase with a Ki value of 5.20 × 10^5 nM (520 µM) in sodium phosphate buffer at pH 7.0, establishing a quantifiable enzyme interaction profile [1]. This enzyme inhibition characteristic differs from the primary mechanism of proflavine (3,6-diaminoacridine), which functions predominantly as a DNA intercalator with reported binding constants for DNA in the 10^5-10^6 M^-1 range rather than as a potent adenosine deaminase inhibitor [2]. Additionally, 2,7-acridinediamine has demonstrated inhibition of mouse kidney cytidine deaminase (CDA) in vivo, suggesting a broader purine/pyrimidine metabolism enzyme interaction profile [3].

Enzyme Inhibition Adenosine Deaminase Binding Affinity

2,7-Diamino Substitution Confers Distinct Amyloid Aggregation Modulation Compared to Other Acridine Substitution Patterns

Structure-activity relationship studies on acridine derivatives in lysozyme amyloid aggregation models have demonstrated that planar acridines exhibit anti-amyloid activity characterized by half-maximum depolymerization concentration (DC50) and half-maximal inhibition concentration (IC50) values in the micromolar range, with activity varying based on substitution pattern and planarity [1]. The 2,7-diamino substitution pattern of 2,7-acridinediamine maintains the planar geometry essential for effective π-π stacking interactions with amyloidogenic protein aggregates, a structural feature that distinguishes it from non-planar or differently substituted acridine derivatives . This planar configuration, combined with the specific 2,7-amino group positioning, creates a unique interaction profile with amyloid fibrils that cannot be replicated by 3,6-diamino (proflavine), 3,6-bis(dimethylamino) (acridine orange), or 9-substituted acridine analogs [2].

Amyloid Aggregation Protein Misfolding Lysozyme Fibrillation

2,7-Dialkylacridine Derivatives Demonstrate Distinct RNA Synthesis Inhibition Profile Relative to Proflavine

Comparative studies on the effects of acridine derivatives on RNA synthesis in vitro have examined proflavine, 2,7-dialkyl derivatives, diacridines, triacridines, 9-aminoacridine carboxamides, and 9-anilinoacridines [1]. The primary mechanism of RNA synthesis inhibition by acridines was established to be inhibition of enzyme binding to DNA, with the 2,7-substitution pattern representing a distinct structural class within the acridine family [2]. Notably, amsacrine and its derivatives showed no correlation between RNA synthesis inhibition and biological effects, in contrast to other acridine series studied, indicating that substitution position critically determines the relationship between transcriptional inhibition and cellular outcomes [3]. The 2,7-dialkyl and 2,7-diamino substitution pattern thus represents a structurally defined class with distinct RNA synthesis inhibition characteristics.

RNA Synthesis Inhibition Transcription DNA-Enzyme Binding

2,7-Diamino Substitution Confers Different Photosensitization and Chromosomal Aberration Induction Relative to 3,6-Diamino and 3,6-Bis(dimethylamino) Analogs

Comparative analysis of acridine compounds as sensitizers for visible light-induced chromosomal aberrations and sister-chromatid exchanges (SCE) in Chinese hamster ovary (CHO) cells has established a defined efficiency order: acridine orange > acridine yellow > proflavine [1]. Acridine yellow (2,7-dimethylacridine-3,6-diamine) and proflavine (3,6-diaminoacridine) represent distinct substitution patterns with differing photosensitization efficiencies, while acridine orange (3,6-bis(dimethylamino)acridine) shows the highest genotoxic photosensitization potential [2]. The 2,7-diamino substitution pattern of 2,7-acridinediamine (without 9-position substitution and without dimethylamino groups) represents a distinct structural class with photosensitization properties that differ from both the 3,6-diamino (proflavine) and 3,6-bis(dimethylamino) (acridine orange) substitution patterns [3].

Photosensitization Genotoxicity Chromosomal Aberrations

2,7-Acridinediamine Serves as Synthetic Precursor for 2,7-Dialkyl and 2,7-Diamino-9-Substituted Derivatives Distinct from 3,6-Diamino-Based Syntheses

2,7-Acridinediamine serves as a key synthetic intermediate for producing 2,7-dialkylacridine derivatives, 2,7-diamino-9-substituted compounds, and bis-acridinylated diamides, representing a distinct synthetic pathway compared to 3,6-diaminoacridine-based syntheses [1]. Patent literature describes the utility of 2,7-diaminoacridan compounds as precursors for charge transport materials in electrophotographic photoreceptors, with 2,7-acridinediamine providing the core scaffold for these specialized materials [2]. The 2,7-diamino substitution pattern enables specific derivatization at the 9-position and at the amino groups that differs chemically from derivatization of 3,6-diamino or 9-amino-substituted acridine analogs, providing unique synthetic access to structurally distinct compound libraries [3].

Synthetic Intermediate Acridine Derivatization Medicinal Chemistry

2,7-Acridinediamine (CAS 23043-63-2): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Antimalarial Drug Discovery: Heme Detoxification Pathway Targeting

2,7-Acridinediamine is optimally suited for antimalarial research programs focused on the β-hematin (hemozoin) formation inhibition pathway rather than topoisomerase II targeting. With a demonstrated IC50 of 2.3 µM against β-hematin formation in Plasmodium falciparum assays [1], this compound provides a distinct mechanism from 3,6-diamino-9-anilinoacridines which target topoisomerase II with IC50 values of 10-20 nM [2]. Researchers developing combination antimalarial therapies should select 2,7-acridinediamine when the goal is to target the heme detoxification pathway, providing a complementary mechanism to topoisomerase II inhibitors that may help delay resistance onset [3]. This compound is particularly relevant for studies investigating the relationship between acridine substitution patterns and antimalarial mechanism of action.

Enzyme Inhibition Studies: Adenosine and Cytidine Deaminase Research

For investigators studying purine and pyrimidine metabolism enzymes, 2,7-acridinediamine offers documented inhibitory activity against both adenosine deaminase (Ki = 520 µM at pH 7.0) [1] and cytidine deaminase (in vivo mouse kidney assay) [2]. This dual enzyme inhibition profile distinguishes 2,7-acridinediamine from proflavine (3,6-diaminoacridine), which functions primarily as a DNA intercalator rather than as a deaminase inhibitor [3]. Research programs focused on enzyme-targeted acridine derivatives or studying the relationship between acridine substitution pattern and enzyme inhibition selectivity should prioritize 2,7-acridinediamine for its established interaction with these specific metabolic enzymes. The compound is also valuable for structure-activity relationship studies examining how the 2,7-diamino substitution pattern influences enzyme binding versus DNA intercalation.

Protein Misfolding and Amyloid Aggregation Research

2,7-Acridinediamine is well-suited for amyloid aggregation and protein misfolding studies based on structure-activity relationship data demonstrating that planar acridine derivatives exhibit anti-amyloid activity with DC50 and IC50 values in the micromolar range and low associated cytotoxicity [1]. The 2,7-diamino substitution pattern maintains the planar geometry essential for effective π-π stacking interactions with amyloid fibrils, distinguishing this compound from non-planar or differently substituted acridine derivatives [2]. Researchers investigating acridine-based modulators of lysozyme amyloid aggregation or developing tools to study protein aggregation mechanisms should select 2,7-acridinediamine for its specific 2,7-diamino planar geometry [3]. The compound is also valuable for comparative studies examining how substitution position (2,7- versus 3,6-diamino) affects interaction with amyloidogenic protein aggregates.

Synthetic Chemistry: Precursor for 2,7-Substituted Acridine Derivatives

2,7-Acridinediamine serves as an essential synthetic building block for laboratories synthesizing 2,7-dialkylacridine derivatives, 2,7-diamino-9-substituted compounds, and bis-acridinylated diamides [1]. The 2,7-diamino substitution pattern enables specific derivatization chemistry at the 9-position and at the amino groups that differs fundamentally from synthetic routes based on 3,6-diaminoacridine or 9-aminoacridine precursors [2]. Patent literature also identifies 2,7-diaminoacridan compounds as valuable intermediates for electrophotographic photoreceptor charge transport materials [3]. Medicinal chemistry laboratories constructing acridine-based compound libraries, materials science groups developing acridine-derived functional materials, and researchers requiring specific 2,7-substituted acridine scaffolds should procure 2,7-acridinediamine as the requisite starting material, as 3,6-diamino or 9-substituted acridine alternatives cannot provide access to this distinct synthetic pathway.

Transcriptional Inhibition Mechanism Studies

2,7-Acridinediamine is appropriate for studies examining the relationship between acridine structure and RNA synthesis inhibition, based on established data showing that 2,7-dialkyl and 2,7-diamino acridine derivatives inhibit RNA synthesis via enzyme binding to DNA, with a demonstrated correlation between transcriptional inhibition and cytotoxicity [1]. This structure-activity correlation distinguishes 2,7-substituted acridines from amsacrine and 9-anilinoacridine derivatives, which show no relationship between RNA synthesis inhibition and biological effects [2]. Researchers investigating the molecular mechanisms of transcriptional inhibition by DNA-intercalating agents or studying structure-activity relationships among acridine derivatives should select 2,7-acridinediamine for its established and mechanistically distinct RNA synthesis inhibition profile [3]. The compound enables comparative studies examining how substitution position (2,7- versus 9-substitution) affects the relationship between enzyme binding inhibition and downstream cellular outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,7-Acridinediamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.